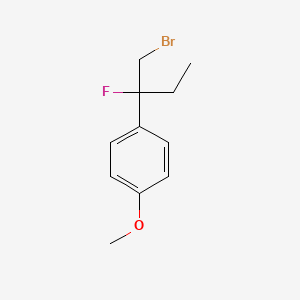
1-(1-Bromo-2-fluorobutan-2-yl)-4-methoxybenzene
Übersicht
Beschreibung
1-(1-Bromo-2-fluorobutan-2-yl)-4-methoxybenzene is a useful research compound. Its molecular formula is C11H14BrFO and its molecular weight is 261.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-Bromo-2-fluorobutan-2-yl)-4-methoxybenzene, a compound featuring both bromo and fluoro substituents along with a methoxy group on a benzene ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
This compound can be synthesized through various methods, typically involving halogenation and nucleophilic substitution reactions. The presence of the fluorine atom is notable for enhancing the compound's lipophilicity and biological interactions.
Synthesis Overview:
- Starting Materials: 4-Methoxybenzene and 1-bromo-2-fluorobutane.
- Reaction Conditions: Standard nucleophilic substitution conditions with suitable solvents (e.g., DMF or DMSO) and bases (e.g., potassium carbonate).
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The bromo and fluoro substituents can influence the compound's binding affinity to receptors or enzymes, modulating various physiological pathways.
Potential Therapeutic Applications
Research indicates that compounds like this compound may exhibit:
- Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Properties: Investigated for their ability to inhibit tumor growth in vitro.
- Neurological Effects: Potential implications in treating CNS disorders due to their ability to cross the blood-brain barrier.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced cell proliferation | |
| CNS Activity | Modulation of neurotransmitter levels |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of similar halogenated compounds. Results indicated that the presence of halogens significantly enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell membranes.
Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects, leading to apoptosis. The study highlighted the role of the methoxy group in enhancing selectivity towards cancer cells while sparing normal cells.
Research Findings
Recent research has focused on optimizing the synthesis and exploring structure-activity relationships (SAR) for compounds related to this compound. The introduction of various substituents has been shown to affect biological activity significantly.
Key Findings:
- Fluorine Substitution: Enhances metabolic stability and bioavailability.
- Bromine Presence: Contributes to increased lipophilicity, facilitating membrane permeability.
- Methoxy Group: Plays a crucial role in receptor binding affinity.
Eigenschaften
IUPAC Name |
1-(1-bromo-2-fluorobutan-2-yl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO/c1-3-11(13,8-12)9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPPANZKVMSRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)(C1=CC=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















